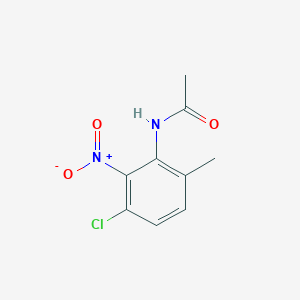
N2-(2,5-Difluorophenyl)-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2-(2,5-Difluorophenyl)-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with a 2,5-difluorophenyl group and two amino groups. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2,5-Difluorophenyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 2,5-difluoroaniline with cyanuric chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the substitution of chlorine atoms in cyanuric chloride with the amino group of 2,5-difluoroaniline. The reaction is conducted at a temperature range of 0-5°C to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of continuous flow reactors allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N2-(2,5-Difluorophenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Condensation Reactions: The compound can react with aldehydes and ketones to form Schiff bases through condensation reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used in substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include substituted triazine derivatives, oxidized or reduced forms of the compound, and Schiff bases.
Aplicaciones Científicas De Investigación
N2-(2,5-Difluorophenyl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N2-(2,5-Difluorophenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Difluorophenylthiourea
- 2,5-Difluorophenyl isocyanate
- 4-(Aminosulfonyl)-N-(2,5-Difluorophenyl)Methyl-Benzamide
Uniqueness
N2-(2,5-Difluorophenyl)-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
66088-47-9 |
|---|---|
Fórmula molecular |
C9H7F2N5 |
Peso molecular |
223.18 g/mol |
Nombre IUPAC |
2-N-(2,5-difluorophenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C9H7F2N5/c10-5-1-2-6(11)7(3-5)15-9-14-4-13-8(12)16-9/h1-4H,(H3,12,13,14,15,16) |
Clave InChI |
NFUMWRMZQUDSOL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)NC2=NC=NC(=N2)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{(E)-[4-(octadecylamino)phenyl]diazenyl}benzonitrile](/img/structure/B14142475.png)
![(6-methoxy-1H-indol-2-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14142476.png)

![1-(Methylthio)-4-[(phenylmethyl)thio]benzene](/img/structure/B14142495.png)
![2-[[2-(2-Amino-6-phenylmethoxypurin-9-yl)acetyl]-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]acetic acid](/img/structure/B14142510.png)
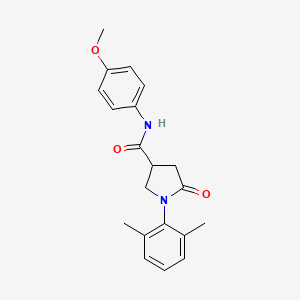
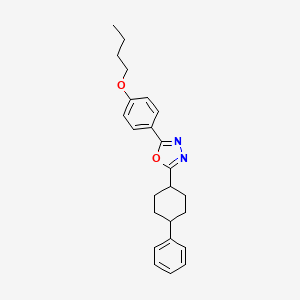
![1-(Chloromethyl)-4-fluoro-2-{[4-(propan-2-yl)phenyl]sulfanyl}benzene](/img/structure/B14142522.png)
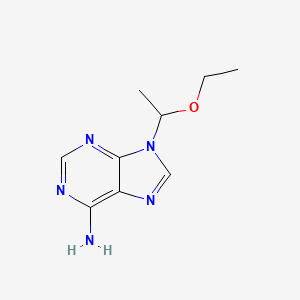

![2-[(3,4-Dimethoxyphenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B14142544.png)
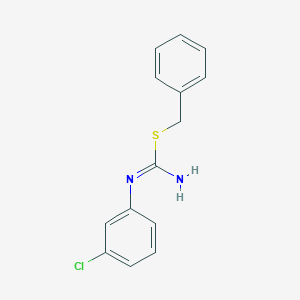
![2-nitro-5-{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}-N-(1-phenylethyl)aniline](/img/structure/B14142548.png)
